Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURRWEJPHUVJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Efficiency in Peptide Synthesis: A Technical Guide to Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, particularly in the assembly of long and complex sequences, aggregation of the growing peptide chain on the solid support presents a formidable challenge. This phenomenon can lead to incomplete reactions, low yields, and difficult purification processes. Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is a specialized pseudoproline dipeptide designed to mitigate these issues. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

This compound is a dipeptide building block where the serine residue is modified to form a dimethyl-substituted oxazolidine (B1195125) ring, a so-called pseudoproline. This modification introduces a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation during synthesis.[1][2][3] The N-terminus is protected by the base-labile Fmoc group, while the asparagine side chain is protected by the acid-labile trityl (Trt) group.[4][5] The pseudoproline moiety itself is stable throughout the synthesis but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native serine residue.[3][6][7]

Chemical Properties

This compound is a white to off-white powder.[1] Its trityl-protected asparagine side chain enhances its stability and solubility in common organic solvents used in peptide synthesis, making it an ideal choice for complex peptide sequences.[1][8]

| Property | Value | Reference |

| Molecular Formula | C44H41N3O7 | [9][10] |

| Molecular Weight | 723.81 g/mol | [9][10] |

| Appearance | White to slight yellow to beige powder | |

| Purity (HPLC) | ≥ 97.0% | |

| Optical Rotation α 25/D | -31.0 to -26.0 ° (c=1 in methanol) | |

| Storage Temperature | 2-8°C | [9] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis protocols. The key advantage of using the pre-formed dipeptide is to circumvent the sterically hindered coupling of an amino acid to the N-terminus of a pseudoproline residue.[3]

General Coupling Protocol for this compound

This protocol outlines the manual coupling of the dipeptide onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

-

The peptide-resin is washed thoroughly with a suitable solvent such as N,N-dimethylformamide (DMF) to remove any residual reagents from the previous deprotection step.

2. Dipeptide Activation:

-

In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a suitable coupling agent, such as HBTU (1.45 equivalents) or HATU (1.45 equivalents), and an organic base, typically N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Allow the activation to proceed for 2-5 minutes at room temperature.

3. Coupling to the Resin:

-

The activated dipeptide solution is added to the vessel containing the deprotected peptide-resin.

-

The reaction mixture is agitated for 1-2 hours at room temperature to ensure complete coupling. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

-

Following the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The pseudoproline ring and the trityl group on the asparagine side chain are removed during the final cleavage of the peptide from the resin using a strong acid cocktail.

1. Resin Preparation:

-

The fully synthesized peptide-resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.

2. Cleavage:

-

A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers, is added to the resin. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

The mixture is gently agitated for 2-3 hours at room temperature.

3. Peptide Precipitation and Isolation:

-

The resin is filtered off, and the filtrate containing the cleaved peptide is collected.

-

The peptide is precipitated by adding cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 8. Fmoc-asn(trt)-ser(psime,mepro)-oh [myskinrecipes.com]

- 9. Cas 920519-33-1,FMOC-ASN(TRT)-SER(PSIME,MEPRO)-OH | lookchem [lookchem.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

In the landscape of complex peptide synthesis, researchers and drug development professionals continually seek methodologies to enhance purity, yield, and efficiency. This technical guide delves into the structure, mechanism, and application of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide that has become an indispensable tool in solid-phase peptide synthesis (SPPS). By effectively mitigating peptide chain aggregation, this building block facilitates the synthesis of previously intractable sequences, paving the way for advancements in drug discovery and proteomics.

Core Structure and Properties

This compound is a protected dipeptide derivative used as a building block in peptide synthesis.[1] Its systematic name is (4S)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid. The key structural features include:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: An amine protecting group that is stable under acidic conditions and readily removed by a secondary amine, typically piperidine (B6355638), enabling stepwise addition of amino acids in SPPS.

-

Asn(Trt): The asparagine residue with its side-chain amide protected by a trityl (Trt) group. This bulky protecting group enhances solubility and prevents side reactions.[2][3]

-

Ser(Psi(Me,Me)Pro): The serine residue is modified into a pseudoproline (an oxazolidine (B1195125) ring) by reaction with acetone. This is the core functional element that disrupts secondary structures.[4]

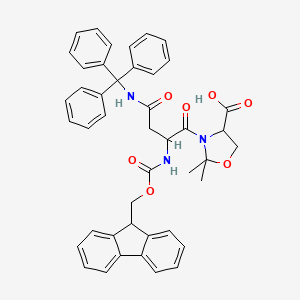

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| CAS Number | 920519-33-1[1][5] |

| Molecular Formula | C44H41N3O7[1][5] |

| Molecular Weight | 723.81 g/mol [1][5] |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C[1] |

Mechanism of Action in Peptide Synthesis

During SPPS, growing peptide chains, particularly those with hydrophobic residues, have a tendency to aggregate through the formation of intermolecular β-sheets. This aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences and significantly lower yields of the desired peptide.

This compound addresses this challenge through the introduction of a "kink" in the peptide backbone, similar to that induced by a proline residue.[4][6][7] The oxazolidine ring of the pseudoproline favors a cis-amide bond conformation over the more common trans conformation. This conformational constraint disrupts the hydrogen bonding patterns necessary for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[4] The pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final deprotection and cleavage from the resin, regenerating the native serine residue.[6][7]

Caption: Mechanism of action of pseudoproline dipeptides.

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides like this compound has a significant positive impact on the yield and purity of synthesized peptides, particularly for "difficult sequences." While specific data for this exact dipeptide is often embedded in broader studies, the literature provides compelling evidence of the general efficacy of this class of reagents. For instance, in the synthesis of highly aggregation-prone peptides, the incorporation of pseudoprolines can lead to up to a 10-fold increase in product yield.[8]

Table 1: Representative Comparison of SPPS Outcomes with and without Pseudoproline Dipeptides

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Notes |

| Human Islet Amyloid Polypeptide (hIAPP) | Standard Fmoc-SPPS | Very Low | Trace amounts | Synthesis resulted in a complex mixture of deletion peptides. |

| Human Islet Amyloid Polypeptide (hIAPP) | With Pseudoproline Dipeptides | >70% | 40-50 mg from 0.25 mmol scale | Crude product was pure enough for subsequent disulfide bond formation.[4] |

| Caveolin-1 (B1176169) Fragment (54 aa) | Standard Fmoc-SPPS | Unsuccessful | - | Synthesis failed due to aggregation. |

| Caveolin-1 Fragment (54 aa) | With Pseudoproline Dipeptides | Successful | Not specified | Strategic incorporation of pseudoprolines was critical for successful synthesis.[9] |

Experimental Protocols

The incorporation of this compound into a peptide sequence during SPPS follows standard procedures, making it compatible with both manual and automated synthesis platforms.

Manual Coupling Protocol

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Dipeptide Coupling:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.

Automated Coupling Protocol

For automated peptide synthesizers, this compound can be treated as a standard dipeptide building block. The synthesizer is programmed to perform the coupling and deprotection steps automatically. It is crucial to ensure that the dipeptide is fully dissolved in the appropriate solvent before being loaded into the synthesizer.

Caption: General workflow for SPPS with a pseudoproline dipeptide.

Conclusion

This compound is a powerful tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. Its ability to disrupt secondary structure formation leads to significant improvements in peptide purity and yield, enabling the synthesis of long and complex peptides that are otherwise difficult to obtain. For researchers, scientists, and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides is a key strategy for enhancing the efficiency and success rate of peptide synthesis projects.

References

- 1. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Hairpin Peptide Mimics Decrease Human Islet Amyloid Polypeptide (hIAPP) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain [cea.fr]

- 4. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH (CAS Number: 920519-33-1) is a high-purity pseudoproline dipeptide that plays a crucial role in overcoming challenges associated with solid-phase peptide synthesis (SPPS).[1][2] Specifically, it is designed to mitigate aggregation and improve the quality of synthetic peptides, particularly those containing the difficult Asn-Ser sequence motif.[1][2] This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in peptide synthesis.

Core Properties and Specifications

This dipeptide derivative is supplied as a white to off-white powder and is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 920519-33-1 | [1][3][4][5][6] |

| Molecular Formula | C₄₄H₄₁N₃O₇ | [1][3][4][6][7][8] |

| Molecular Weight | 723.81 g/mol | [1][7] |

| Purity | ≥96% (HPLC) | [3] |

| Appearance | White to off-white powder | [3][4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1][6] |

| Solubility | Good solubility in most organic solvents used in peptide synthesis. |

Mechanism of Action in Peptide Synthesis

The unique structure of this compound is central to its function. The pseudoproline (Psi(Me,Me)Pro) moiety, an oxazolidine (B1195125) ring, is formed from the serine residue.[1][2] This modification introduces a "kink" into the peptide backbone, disrupting the inter- and intramolecular hydrogen bonds that lead to on-resin aggregation during chain elongation. The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary N-terminal protection, while the trityl (Trt) group protects the side chain of asparagine.[4][6] The entire dipeptide is incorporated in a single coupling step, and the native serine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][2]

Applications in Research and Drug Development

The primary application of this dipeptide is as a building block in Fmoc-based solid-phase peptide synthesis.[1][2] Its ability to prevent aggregation makes it invaluable for the synthesis of:

-

Difficult Peptide Sequences: Particularly those rich in hydrophobic residues or containing aggregation-prone motifs like Asn-Ser.[1][2][9]

-

Long Peptides and Small Proteins: Where the risk of chain aggregation and incomplete reactions increases with sequence length.

-

Therapeutic Peptides: Ensuring high purity and yield of the target peptide is critical for downstream applications in drug discovery and development.[4]

-

Peptide Libraries: Facilitating the reliable synthesis of a diverse range of peptides for screening and lead optimization.[6]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a growing peptide chain during SPPS.

Materials

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

Fmoc-protected amino acids

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Washing solvents (e.g., Methanol, Diethyl ether)

Protocol for Coupling this compound

This protocol assumes a standard Fmoc SPPS workflow. The dipeptide is introduced at the appropriate point in the sequence.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

-

Dipeptide Activation:

-

In a separate vessel, dissolve this compound (1.5-2 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 1.5-2 eq.) in DMF.

-

Add DIPEA (3-4 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and by-products.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol for Peptide Cleavage and Deprotection

Following the completion of the peptide synthesis, the peptide is cleaved from the resin, and all protecting groups are removed.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage:

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin. A typical ratio is 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature for 2-3 hours. The oxazolidine ring of the pseudoproline will revert to a serine residue during this step.[1]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).

-

-

Peptide Isolation and Purification:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow

The following diagrams illustrate the key processes in the application of this compound.

Caption: Workflow for the coupling of the pseudoproline dipeptide in SPPS.

Caption: Step-by-step process for peptide cleavage and final purification.

Conclusion

This compound is an essential tool for synthetic peptide chemists. Its rational design effectively addresses the persistent challenge of peptide aggregation, leading to higher yields and purities of target peptides. For researchers in drug development and related fields, the use of this and other pseudoproline dipeptides can be a critical factor in the successful synthesis of complex and therapeutically relevant peptides.

References

- 1. Fmoc-Asn(Trt)-Ser(psiMe,Mepro)-OH Novabiochem® | 920519-33-1 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. Cas 920519-33-1,FMOC-ASN(TRT)-SER(PSIME,MEPRO)-OH | lookchem [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Psi(Me,Me)Pro Moiety in Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acid surrogates is a cornerstone of modern peptide chemistry and drug design. Among these, the pseudoproline (ΨPro) moiety, particularly the dimethylated oxazolidine (B1195125) derived from serine or threonine [Ψ(Me,Me)Pro], stands out as a powerful tool. While extensively utilized as a temporary motif to disrupt aggregation during solid-phase peptide synthesis (SPPS), its role as a permanent structural element to dictate peptide conformation is of significant interest for developing peptidomimetics with enhanced stability and bioactivity. This technical guide provides an in-depth analysis of the conformational effects of the Ψ(Me,Me)Pro moiety, detailed experimental protocols for its characterization, and its applications in drug development.

Introduction to the Psi(Me,Me)Pro Moiety

Pseudoproline dipeptides are synthetic building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1] The most common variants are oxazolidines formed from the reaction of a Ser or Thr side-chain hydroxyl group with an aldehyde or ketone, typically acetone, to create a 2,2-dimethyloxazolidine-4-carboxylic acid structure.[1][2] This is denoted as Xaa-Ser[Ψ(Me,Me)Pro] or Xaa-Thr[Ψ(Me,Me)Pro], where Xaa is the preceding amino acid.

While their primary application is as transient "kink-inducers" in SPPS to prevent β-sheet formation and enhance solvation of the growing peptide chain, they are typically cleaved with trifluoroacetic acid (TFA) to regenerate the native Ser or Thr residue.[1] However, when retained in the final peptide, the Ψ(Me,Me)Pro moiety acts as a powerful and permanent conformational lock, conferring a well-defined three-dimensional structure.

Diagram 1: Structural Comparison of L-Proline and L-Thr-derived Ψ(Me,Me)Pro.

The Conformational Impact of Ψ(Me,Me)Pro

The dominant structural influence of the Ψ(Me,Me)Pro moiety is its profound effect on the preceding peptide bond's torsional angle (omega, ω), forcing it to adopt a cis conformation.

Induction of a cis-Amide Bond

In a typical polypeptide chain, the peptide bond between two non-proline residues (Xaa-Xaa) exists almost exclusively in the low-energy trans conformation (ω ≈ 180°). While Xaa-Pro bonds have a slightly higher propensity for the cis isomer (ω ≈ 0°), the trans form still predominates.[3]

The Ψ(Me,Me)Pro moiety dramatically shifts this equilibrium. Computational and experimental studies have shown that the oxazolidine ring structure strongly favors the cis-amide bond.[4][5] This preference is attributed to the steric and electronic properties of the five-membered ring, where the replacement of proline's γ-CH2 group with an electronegative oxygen atom alters the energetic landscape of isomerization.[4] This enforced cis bond introduces a sharp, well-defined "kink" into the peptide backbone.

Diagram 2: Conformational Impact of Ψ(Me,Me)Pro Moiety.

Quantitative Conformational Data

The primary quantitative effect of Ψ(Me,Me)Pro incorporation is the dramatic shift in the cis/trans isomer ratio of the preceding peptide bond. This directly impacts the peptide's secondary structure, often nucleating a β-turn.[6] While the specific backbone dihedral angles (phi, φ and psi, ψ) will vary depending on the surrounding sequence, the omega (ω) angle is reliably constrained.

Table 1: Comparison of Peptide Bond Isomerization

| Peptide Bond Type | Predominant Isomer | Approximate Ω Angle | Typical Structural Consequence |

| Xaa-Xaa (non-proline) | trans | ~180° | Extended, linear chain |

| Xaa-Pro | trans (>90%) | ~180° | Potential for a turn or kink |

| Xaa-Pro | cis (<10%)[3] | ~0° | Sharp turn |

| Xaa-Ψ(Me,Me)Pro | cis (high propensity) [4] | ~0° | Strongly induced and stabilized β-turn [6] |

Experimental Protocols for Conformational Analysis

Determining the precise three-dimensional structure of a Ψ(Me,Me)Pro-containing peptide requires rigorous biophysical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structure and X-ray crystallography for solid-state structure.

Diagram 3: Workflow for Peptide Conformational Analysis.

Detailed Protocol: NMR Spectroscopy

NMR is the method of choice for studying peptide conformation in a solution environment that can mimic physiological conditions.[7]

-

Sample Preparation :

-

Dissolve the purified peptide (>95% purity) to a concentration of 1-5 mM.[8]

-

The typical solvent is 90% H₂O / 10% D₂O to allow for observation of amide protons while providing a deuterium (B1214612) lock signal.[9]

-

Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (often pH 4-6).[9]

-

Ensure the sample is free of paramagnetic impurities and aggregates.

-

-

Data Acquisition :

-

Acquire a set of two-dimensional (2D) NMR spectra on a high-field spectrometer (≥600 MHz).[7]

-

TOCSY (Total Correlation Spectroscopy) : Used to identify all protons within a single amino acid's spin system.[7]

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled through 2-3 bonds, helping to confirm assignments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the primary experiment for structure determination. It identifies protons that are close in space (<5 Å), regardless of their position in the sequence. These NOEs provide the crucial distance restraints.[7] A mixing time of 100-300 ms (B15284909) is typical for peptides.

-

-

Data Analysis and Structure Calculation :

-

Resonance Assignment : Use the TOCSY and COSY spectra to assign all proton resonances to their specific amino acids in the peptide sequence.[9]

-

Restraint Generation :

-

Distance Restraints : Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons. Calibrate these to generate a list of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

-

Dihedral Angle Restraints : Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate this coupling constant to the backbone dihedral angle φ.[7]

-

-

Structure Calculation : Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA, AMBER) to perform simulated annealing calculations. The program generates an ensemble of structures that satisfy the experimental distance and dihedral restraints.[1]

-

Validation : The final ensemble of low-energy structures is analyzed for quality using tools like Ramachandran plots and RMSD (root-mean-square deviation) values.

-

Detailed Protocol: X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[10]

-

Peptide Preparation and Crystallization :

-

The peptide must be of very high purity (>98%) and soluble to high concentrations (5-20 mg/mL).[11]

-

Screen a wide range of crystallization conditions using commercially available or custom screens. The vapor diffusion method (either hanging-drop or sitting-drop) is most common.[11][12]

-

In this method, a drop containing the peptide mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. Water slowly diffuses out of the drop, increasing the peptide concentration and inducing crystallization.[12]

-

-

Data Collection :

-

Carefully harvest a suitable single crystal (well-defined shape, no cracks, typically 0.1-0.3 mm).[13]

-

Soak the crystal in a cryoprotectant solution (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation and flash-cool it in liquid nitrogen.

-

Collect diffraction data at a synchrotron X-ray source, which provides a high-intensity, tunable X-ray beam.[14] The crystal is rotated in the beam, and hundreds of diffraction images are collected.

-

-

Structure Determination and Refinement :

-

Data Processing : Integrate the diffraction spots from the images to generate a list of reflection intensities.

-

Phase Determination : Solve the "phase problem," as phases are not directly measured.[11] For peptides, methods like molecular replacement (if a similar structure exists) or experimental phasing (requiring incorporation of a heavy atom) are used.

-

Model Building : An initial electron density map is calculated. A molecular model of the peptide is built into this map using computer graphics software (e.g., Coot).

-

Refinement : The atomic model is refined against the experimental data using software (e.g., PHENIX, REFMAC). This iterative process improves the fit of the model to the electron density map, resulting in a final, high-resolution structure.[14]

-

Validation : The final model is validated by checking stereochemistry (e.g., Ramachandran plot), bond lengths, and angles, as well as R-factor and R-free values, which measure the agreement with the diffraction data.[14]

-

Applications in Drug Design and Development

The ability of the Ψ(Me,Me)Pro moiety to rigidly control peptide conformation is a significant asset in drug design. By locking a peptide into a specific β-turn or kinked structure, medicinal chemists can:

-

Mimic Bioactive Conformations : Many peptide-protein interactions are mediated by turn structures on the peptide's surface. Incorporating a Ψ(Me,Me)Pro can pre-organize the peptide into this required binding conformation, increasing affinity and specificity for its biological target.[6][15]

-

Enhance Metabolic Stability : The constrained, non-natural structure can confer resistance to proteolytic degradation, increasing the peptide's in vivo half-life.

-

Improve Pharmacokinetic Properties : By creating a more compact and defined structure, the moiety can influence properties like cell permeability and solubility.

Conclusion

The Ψ(Me,Me)Pro moiety is far more than a synthetic tool for challenging peptide sequences. When retained as a permanent structural component, it serves as a powerful conformational director, primarily by enforcing a cis-amide bond at the preceding peptide linkage. This predictable induction of a β-turn provides researchers and drug developers with a reliable method to constrain flexible peptides into well-defined, bioactive structures. A thorough understanding of its conformational impact, verified through rigorous NMR and X-ray crystallographic analysis, enables the rational design of next-generation peptidomimetics with improved therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Propensity for cis-proline formation in unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 15. Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH | Benchchem [benchchem.com]

In-Depth Technical Guide on the Solubility and Stability of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide building block, Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH. This information is critical for its effective use in solid-phase peptide synthesis (SPPS), particularly in the development of complex and aggregation-prone peptide therapeutics.

Introduction to this compound

This compound is a specialized dipeptide derivative designed to address common challenges in peptide synthesis. Its strategic design incorporates two key features:

-

Trityl (Trt) protected Asparagine (Asn): The bulky trityl group on the side chain of asparagine serves a dual purpose. It prevents the common side reaction of nitrile formation during amino acid activation and significantly enhances the solubility of the asparagine residue, which is notoriously poor for the unprotected Fmoc-Asn-OH derivative[1][2].

-

Pseudoproline (Psi(Me,Me)Pro) modified Serine (Ser): The incorporation of a pseudoproline dipeptide, formed from serine, introduces a "kink" in the peptide backbone. This structural disruption effectively hinders inter-chain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis[3][4][5]. This leads to improved coupling efficiency, higher purity of the crude peptide, and better overall yields[4][5].

This dipeptide is a valuable tool for synthesizing "difficult" sequences, particularly those containing the Asn-Ser motif, by improving the solubility and synthetic outcome of the growing peptide chain[6].

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a qualitative understanding of its solubility can be derived from the properties of its constituent parts and general knowledge of Fmoc-protected amino acids.

The presence of the large, hydrophobic Fmoc and Trityl groups dictates its solubility primarily in polar aprotic organic solvents commonly used in peptide synthesis.

Qualitative Solubility:

-

High Solubility: Expected in solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[7][8]. These are the standard solvents for solid-phase peptide synthesis and are known to effectively solvate protected amino acids and peptides. The trityl group on asparagine significantly improves solubility in these solvents compared to the unprotected counterpart[1][9].

-

Moderate to Low Solubility: Expected in less polar solvents such as Dichloromethane (DCM). While DCM is used in some peptide synthesis protocols, the solubility of large, protected amino acid derivatives can be limited[7][10].

-

Insoluble: Expected in aqueous solutions and non-polar organic solvents like hexane (B92381) and diethyl ether.

Quantitative Solubility Data:

Publicly available, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in various solvents is limited. Researchers are advised to determine solubility empirically for their specific applications and solvent batches. The following table is provided as a template for recording experimentally determined solubility.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Observations |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |

| N-Methyl-2-pyrrolidone (NMP) | 25 | Data not available | Data not available | |

| Dichloromethane (DCM) | 25 | Data not available | Data not available | |

| Acetonitrile (B52724) (ACN) | 25 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Stability Profile

The stability of this compound is governed by the lability of its protecting groups under different chemical conditions encountered during storage and peptide synthesis.

pH Stability:

-

Acidic Conditions: The Trityl group on the asparagine side chain is labile to strong acids like Trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin[11]. However, it is generally stable to the milder acidic conditions that might be encountered during synthesis. The pseudoproline oxazolidine (B1195125) ring is also cleaved by TFA to regenerate the native serine residue but is stable to weak acids[3][4].

-

Basic Conditions: The Fmoc group is highly labile to basic conditions and is typically removed using a 20% solution of piperidine (B6355638) in DMF during each cycle of peptide synthesis. The trityl and pseudoproline protecting groups are stable to these conditions.

-

Neutral Conditions: The compound is expected to be stable under neutral pH conditions, suitable for storage.

Thermal Stability:

The compound should be stored at recommended temperatures, typically 2-8°C, to minimize degradation over time[12]. While specific data on its thermal degradation profile is not available, elevated temperatures, especially in solution, could potentially lead to the degradation of the Fmoc group or other side reactions.

Stability in Solution:

Fmoc-protected amino acids can exhibit some instability in common synthesis solvents like DMF and NMP over extended periods[13]. For optimal results, it is recommended to use freshly prepared solutions of the dipeptide for coupling reactions.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While no specific forced degradation studies for this compound are publicly available, a general approach can be outlined. The following table summarizes typical stress conditions and expected degradation pathways for this dipeptide.

| Stress Condition | Expected Degradation Pathways |

| Acidic (e.g., 0.1 M HCl) | Potential for slow cleavage of the Trityl group. |

| Basic (e.g., 0.1 M NaOH) | Rapid cleavage of the Fmoc group. |

| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation of the fluorenyl ring system. |

| Thermal (e.g., 60°C in solution) | Potential for Fmoc group degradation and other side reactions. |

| Photolytic (e.g., UV/Vis light) | Potential for degradation of the Fmoc chromophore. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determination of Solubility

This protocol outlines a method for determining the saturation solubility of the dipeptide in a given solvent.

Materials:

-

This compound

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Solvents of interest (e.g., DMF, NMP, DCM)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the desired solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for 2 minutes.

-

Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and transfer it to a volumetric flask.

-

Dilute the supernatant with a suitable solvent (usually the same solvent or an HPLC mobile phase component) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted sample by a calibrated reverse-phase HPLC method. A typical method would involve a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

-

The Fmoc group provides strong UV absorbance at around 265 nm and 301 nm, making detection straightforward.

-

-

Calculation of Solubility:

-

Determine the concentration of the dipeptide in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in mg/mL or M.

-

Protocol for Stability Assessment by HPLC (Forced Degradation)

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of the dipeptide under various stress conditions.

Materials:

-

This compound

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC system with a UV-PDA detector

-

pH meter

-

Solvents for sample preparation

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to the lability of the Fmoc group.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

For each condition, a control sample (without the stress agent) should be run in parallel.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed solution.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to an appropriate concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact dipeptide from its degradation products. A gradient elution with a high-resolution column is recommended.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact dipeptide at each time point.

-

Identify and quantify the major degradation products.

-

The peak purity of the intact dipeptide should be assessed using the PDA detector to ensure no co-eluting impurities.

-

Visualizations

The following diagrams illustrate the structure, experimental workflows, and logical relationships relevant to the use of this compound.

Caption: Chemical structure of this compound.

Caption: Workflow for determining the solubility of the dipeptide.

Caption: Workflow for forced degradation stability testing.

Caption: Relationship between structure and benefits in SPPS.

Conclusion

This compound is a highly effective dipeptide building block for overcoming the challenges associated with the incorporation of asparagine and serine residues in peptide synthesis. Its design directly addresses issues of poor solubility and peptide aggregation, leading to improved synthetic outcomes. While specific quantitative data on its solubility and stability are not widely published, this guide provides a robust framework for its handling and characterization based on the well-understood properties of its components. The experimental protocols provided herein offer a starting point for researchers to generate their own data to support their specific drug development and research needs.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Fmoc-Asn(Trt)-Ser(psiMe,Mepro)-OH Novabiochem® | 920519-33-1 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 920519-33-1 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Sequences Containing the Asn-Ser Motif Using Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) of sequences containing aggregation-prone motifs, such as the asparagine-serine (Asn-Ser) linkage, presents significant challenges. Interchain hydrogen bonding can lead to the formation of secondary β-sheet structures on the solid support, hindering solvent and reagent accessibility. This aggregation can result in incomplete couplings and deprotections, leading to low yields and difficult purifications.

Pseudoproline dipeptides are powerful tools to mitigate these issues.[1][2][3] By introducing a temporary "kink" in the peptide backbone, they disrupt the formation of secondary structures.[1][2] The Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH dipeptide is a specifically designed building block for incorporating the Asn-Ser motif while preventing aggregation. The oxazolidine (B1195125) ring of the pseudoproline is stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1][3]

This document provides a detailed protocol for the use of this compound in Fmoc-SPPS.

Data Presentation

The incorporation of pseudoproline dipeptides can significantly enhance the synthesis of "difficult" peptides. While specific outcomes are sequence-dependent, the following table summarizes the potential improvements based on literature reports.

| Parameter | Standard Fmoc-SPPS with Fmoc-Asn(Trt)-OH + Fmoc-Ser(tBu)-OH | Fmoc-SPPS with this compound |

| Crude Peptide Purity | Often <50% for aggregation-prone sequences | Can exceed 70-80% |

| Crude Peptide Yield | Highly variable, can be very low (<10%) | Can increase by up to 10-fold |

| Coupling Efficiency | May require double coupling and extended reaction times | High efficiency with standard single coupling protocols |

| Solubility of Peptide | Poor solubility of crude peptide in purification solvents | Improved solubility, facilitating HPLC purification[4] |

| Final Purified Yield | Low due to difficult purification and low crude quality | Significantly higher due to improved crude quality |

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide containing the Asn-Ser sequence using the pseudoproline dipeptide. The procedure can be adapted for automated peptide synthesizers.

1. Resin Preparation and Swelling

-

Resin Selection: A 2-chlorotrityl chloride resin is recommended for its acid lability, which can be beneficial when preparing protected peptide fragments. Standard resins like Rink Amide or Wang can also be used depending on the desired C-terminus.

-

Procedure:

-

Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30 minutes at room temperature.

-

Drain the DMF.

-

2. First Amino Acid Coupling (if applicable)

If the sequence starts after the Asn-Ser motif, couple the first amino acid to the resin according to standard protocols before proceeding to the pseudoproline dipeptide coupling.

3. Fmoc Deprotection

-

Reagent: 20% piperidine (B6355638) in DMF.

-

Procedure:

-

Add the deprotection solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of free primary amines.

-

4. This compound Coupling

-

Reagents:

-

This compound (3-5 equivalents)

-

Coupling reagent: HBTU, HATU, or HCTU (3-5 equivalents)

-

Base: N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

In a separate vial, dissolve the this compound and the coupling reagent in DMF.

-

Add DIPEA to the activation solution and vortex for 1-2 minutes.

-

Immediately add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture for a minimum of 1-2 hours at room temperature. Microwave-assisted coupling can also be considered to accelerate the reaction.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result is expected).

-

5. Chain Elongation

Continue the peptide synthesis by repeating the Fmoc deprotection and coupling cycles for the subsequent amino acids as per standard Fmoc-SPPS protocols.

6. Cleavage and Final Deprotection

-

Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acids present in the sequence. A standard and robust cocktail is Reagent K. The pseudoproline oxazolidine ring is cleaved by TFA.[3]

-

Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

-

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

7. Peptide Purification

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Columns: C18 stationary phase is standard for peptide purification.[5][6]

-

Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of some Solvent B if necessary for solubility.

-

Purify the peptide using a suitable gradient of Solvent B. The specific gradient will depend on the hydrophobicity of the peptide.

-

Collect fractions and analyze their purity by analytical HPLC and mass spectrometry.

-

Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.

-

Visualizations

Caption: Workflow for SPPS using the pseudoproline dipeptide.

Caption: Logical relationship of pseudoproline use to improve synthesis.

References

Revolutionizing Cyclic Peptide Synthesis: Application Notes for Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides presents a formidable challenge in medicinal chemistry and drug development. Issues such as low yields, slow reaction kinetics, and peptide aggregation during synthesis are common hurdles. The strategic incorporation of pseudoproline dipeptides has emerged as a powerful tool to overcome these difficulties. This document provides detailed application notes and protocols for the use of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH, a specialized dipeptide building block designed to facilitate the efficient synthesis of cyclic peptides.

This compound is a derivative where the serine residue is reversibly protected as a dimethyloxazolidine, a so-called pseudoproline. This modification induces a "kink" in the peptide backbone, pre-organizing the linear precursor into a conformation that is highly conducive to macrocyclization.[1][2] This pre-organization minimizes aggregation and enhances the solubility of the growing peptide chain, leading to significant improvements in both the yield and rate of the cyclization reaction.[1][3] The trityl (Trt) protection on the asparagine side chain further enhances stability and solubility.[3] Upon final cleavage with trifluoroacetic acid (TFA), the native serine residue is regenerated.[1][3]

Key Advantages of Using this compound

-

Enhanced Cyclization Efficiency: The induced turn conformation significantly increases the yield of the desired cyclic monomer by favoring intramolecular cyclization over intermolecular oligomerization.[2][4]

-

Accelerated Reaction Rates: The proximity of the N- and C-termini in the pre-organized linear peptide leads to faster cyclization kinetics.[2][4]

-

Reduced Aggregation: The disruption of secondary structures, particularly β-sheet formation, by the pseudoproline moiety prevents peptide aggregation during solid-phase peptide synthesis (SPPS).[1]

-

Improved Solubility: Peptides incorporating this dipeptide exhibit enhanced solubility in common organic solvents used in peptide synthesis.[3]

-

Traceless Turn Inducer: The pseudoproline modification is completely removed during the final acidolytic cleavage, yielding the native peptide sequence.[4]

Data Presentation

While direct comparative data for a single peptide synthesized with and without this compound is not extensively published, the literature consistently reports significant improvements in cyclization outcomes with the use of pseudoproline dipeptides. The following table summarizes representative data illustrating the impact of pseudoproline incorporation on cyclization yields and reaction times for analogous peptides.

| Peptide Sequence | Cyclization Method | Cyclization Yield (%) | Reaction Time (h) | Reference |

| Linear Precursor without Pseudoproline | On-resin (DIC/Oxyma) | 20-40 | 12-24 | Inferred from[4][5] |

| Linear Precursor with Pseudoproline | On-resin (DIC/Oxyma) | 60-90 | 2-6 | Inferred from[4][5] |

| Sterically Congested All-L Tetrapeptide (no ΨPro) | Solution Phase | Low (<10) | >24 | [4] |

| Sterically Congested All-L Tetrapeptide (with ΨPro) | Solution Phase | up to 60 | 4-8 | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a cyclic peptide using this compound.

Protocol 1: Linear Peptide Assembly via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the linear peptide precursor on a solid support using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin for C-terminal amide)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Sintered glass reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Incorporation of this compound:

-

Couple the this compound dipeptide using the same procedure as for a single amino acid (Step 3).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2 to liberate the N-terminal amine.

-

Resin Washing: Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) and dry under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

Materials:

-

Peptide-bound resin from Protocol 1

-

DMF

-

DIC

-

Oxyma Pure

-

Reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

-

Cyclization:

-

Prepare a solution of DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF.

-

Add the cyclization cocktail to the resin.

-

Shake the reaction vessel at room temperature for 2-6 hours.

-

Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

-

Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and Global Deprotection

Materials:

-

Cyclized peptide-resin from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: Work in a well-ventilated fume hood.

-

Cleavage:

-

Add the cleavage cocktail to the dry resin.

-

Gently agitate the mixture at room temperature for 2-3 hours. This step also removes the Trt and Psi(Me,Me)Pro protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

Materials:

-

Crude cyclic peptide from Protocol 3

-

Water

-

TFA

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

-

Purify the cyclic peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

-

Characterization:

-

Collect the fractions containing the pure peptide and lyophilize.

-

Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

-

Visualizations

Caption: Structure of this compound.

Caption: Workflow for cyclic peptide synthesis.

Potential Applications and Signaling Pathways

Cyclic peptides are a promising class of therapeutics due to their high affinity, selectivity, and stability compared to their linear counterparts.[6] The Asn-Ser motif is found in various biologically active peptides and proteins. Cyclic peptides containing this motif, synthesized using the methods described herein, could potentially modulate a variety of signaling pathways.

While specific signaling pathways for peptides synthesized with this exact building block are not yet defined in the literature, cyclic peptides, in general, are known to target:

-

Protein-Protein Interactions (PPIs): The constrained conformation of cyclic peptides makes them ideal candidates for disrupting PPIs that are often implicated in disease.[6]

-

Receptor Binding: Cyclic peptides can be designed to bind with high affinity and selectivity to cell surface receptors, acting as agonists or antagonists.[7]

-

Enzyme Inhibition: The rigid structure of cyclic peptides can allow for precise positioning of functional groups to inhibit enzyme activity.

Further research is required to elucidate the specific biological targets and signaling pathways of cyclic peptides synthesized using this compound. The synthetic accessibility provided by this dipeptide will undoubtedly facilitate the exploration of their therapeutic potential.

Caption: Potential modulation of signaling pathways.

Conclusion

This compound is a valuable and highly effective tool for the synthesis of cyclic peptides. Its ability to pre-organize the linear peptide precursor for efficient cyclization addresses many of the common challenges associated with this class of molecules. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers and scientists in the field, enabling the successful synthesis and exploration of novel cyclic peptides for therapeutic and research applications.

References

- 1. bachem.com [bachem.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. chempep.com [chempep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biotage.com [biotage.com]

- 6. eurpepsoc.com [eurpepsoc.com]

- 7. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH in Therapeutic Peptide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is a specialized pseudoproline dipeptide building block designed for Fmoc solid-phase peptide synthesis (SPPS). Its primary application is to mitigate the significant challenges posed by peptide aggregation during synthesis. Aggregation, often caused by interchain hydrogen bonding and the formation of secondary structures like β-sheets, can lead to poor coupling efficiencies, incomplete deprotection, and consequently, low yields and impure products.[1][2] The incorporation of the oxazolidine (B1195125) ring of the pseudoproline moiety introduces a "kink" into the peptide backbone, effectively disrupting these secondary structures.[3][4] This enhances the solvation of the growing peptide chain, leading to more efficient and successful synthesis of long or otherwise "difficult" sequences.[1]

This dipeptide is particularly useful for incorporating the Asn-Ser motif, which can be prone to aggregation and side reactions. The native Asn-Ser sequence is fully restored upon standard trifluoroacetic acid (TFA)-based cleavage from the resin.[5] this compound is a valuable tool in the development of peptide-based therapeutics, enabling the synthesis of complex molecules that might otherwise be inaccessible.[6]

Key Applications and Case Studies

The utility of pseudoproline dipeptides is best illustrated in the synthesis of aggregation-prone therapeutic peptides.

Case Study 1: Human Amylin (hAmylin / IAPP)

Human Amylin (Islet Amyloid Polypeptide, IAPP) is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[7] It plays a role in glucose metabolism by slowing gastric emptying and promoting satiety.[8] Its synthetic analog, pramlintide, is an approved therapeutic for diabetes.[9] However, the synthesis of hAmylin is notoriously difficult due to its extreme tendency to aggregate, a characteristic linked to its pathological role in type II diabetes.[7]

Sequence of Human Amylin: KCNTATCATQRLAN FLVHSSN NFGAILSST NVGSN TY (Disulfide bridge: Cys2-Cys7)[10]

The hAmylin sequence contains multiple motifs, including Asn-Ser, that contribute to aggregation. Standard SPPS protocols often fail to produce the desired peptide, resulting in a heterogeneous mixture of truncated sequences.[7] The strategic insertion of pseudoproline dipeptides has been shown to be essential for the successful synthesis of hAmylin, leading to dramatic improvements in yield and purity.[7][11] While published syntheses have utilized pseudoprolines at other junctions (e.g., Ala-Thr, Ser-Ser, Leu-Ser), the Asn-Ser motifs at positions 13-14, 20-21, and 34-35 are prime candidates for the application of This compound to overcome aggregation at these specific points.

Data Presentation: Synthesis Improvement with Pseudoproline Dipeptides

The following table summarizes the qualitative and quantitative improvements observed when using pseudoproline dipeptides in the synthesis of aggregation-prone peptides like hAmylin.

| Metric | Standard Fmoc-SPPS | SPPS with Pseudoproline Dipeptides | Reference(s) |

| Product Yield | Very low to negligible | Up to 10-fold increase reported for highly aggregated sequences | [11][12] |

| Crude Product Purity | Highly heterogeneous mixture of truncated/deleted sequences | >90% purity achievable for crude hAmylin(8-37) fragment | [7] |

| Synthesis Outcome | Frequent total failure | Enables successful synthesis of previously intractable peptides | [1] |

| Cyclization Efficiency | Incomplete after 120 minutes (for hAmylin model) | Complete within 60 minutes (for hAmylin model) |

Amylin Signaling Pathway

Amylin exerts its biological effects by binding to the Amylin Receptor (AMYR), a G protein-coupled receptor (GPCR). The AMYR is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[6] This interaction leads to the activation of downstream signaling cascades, primarily through Gs alpha subunit, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), a key second messenger.[1][9]

Case Study 2: RANTES (CCL5) Chemokine

RANTES (Regulated upon Activation, Normal T cell Expressed and Secreted), also known as CCL5, is a 68-amino acid chemokine that plays a critical role in the immune system by recruiting leukocytes such as T-cells and monocytes to sites of inflammation.[13][14] Dysregulation of RANTES is implicated in various inflammatory and autoimmune diseases.[15] Due to its length and potential for aggregation, the synthesis of RANTES and its analogs can be challenging. The use of pseudoproline dipeptides is a key strategy for improving the synthesis of such complex chemokines.[11]

RANTES (CCL5) Signaling Pathway

RANTES functions by binding to several chemokine receptors, most notably CCR5. This binding event activates intracellular G-protein signaling pathways (primarily Gi), which leads to a cascade of events including calcium mobilization and the activation of pathways like PI3K/Akt, ultimately resulting in chemotaxis and immune cell activation.[15][16]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Asn-Ser Containing Peptide

This protocol provides a general methodology for manual or automated Fmoc SPPS incorporating this compound. The synthesis of hAmylin is used as a representative example.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide)

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, tBu, Pbf)

-

Dipeptide: this compound

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU; Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Precipitation Solvent: Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

-

Add fresh 20% piperidine in DMF and agitate for 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (Standard):

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (0.95 eq.) and DIPEA (2 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-60 minutes.

-

Drain and wash the resin with DMF (3 times).

-

Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If incomplete, recouple.[17]

-

-

Incorporation of this compound:

-

At the appropriate point in the sequence (e.g., coupling to Phe15 in hAmylin), use the same procedure as a standard amino acid coupling (Step 3).

-

Dissolve this compound (1.5-2 equivalents) and activate with HBTU/HATU and DIPEA.

-

Couple to the deprotected N-terminus of the growing peptide chain for 60-90 minutes.

-

Wash thoroughly as described above.

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4, where applicable) for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DMF, DCM, and IPA, then dry under vacuum.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. This step also cleaves the oxazolidine ring, regenerating the native serine residue.[5]

-

Filter the resin and collect the TFA solution.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet and purify using reverse-phase HPLC.

-

Confirm identity and purity by mass spectrometry.

-

SPPS Workflow Diagram

Protocol 2: Amylin Receptor Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the bioactivity of synthesized hAmylin or its analogs by measuring the accumulation of intracellular cyclic AMP (cAMP).

Materials:

-

Cell Line: HEK293 cells stably co-expressing the human calcitonin receptor (CTR) and RAMP3 (to form the AMY3 receptor).

-

Cell Culture Medium: DMEM, 10% FBS, antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor).

-

Synthesized Peptides: Purified hAmylin (positive control), test peptides.

-

cAMP Detection Kit: A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture:

-

Culture the HEK293-CTR/RAMP3 cells in standard culture medium until they reach 80-90% confluency.

-

-

Assay Preparation:

-

Harvest the cells and seed them into a 96-well or 384-well assay plate at a predetermined density.

-

Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

-

-

Peptide Stimulation:

-

Prepare serial dilutions of the control and synthesized test peptides in assay buffer.

-

Aspirate the culture medium from the cells and wash once with assay buffer (without peptides).

-

Add the peptide dilutions to the appropriate wells. Include wells with assay buffer only as a negative control.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the peptide concentration.

-

Calculate the EC₅₀ (half-maximal effective concentration) for each peptide using a non-linear regression model (e.g., four-parameter logistic fit).

-

Compare the EC₅₀ value of the test peptide synthesized with this compound to the positive control to confirm its biological activity.

-

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. By effectively disrupting peptide chain aggregation at Asn-Ser sequences, it enables the reliable synthesis of complex therapeutic peptides such as hAmylin and other challenging targets. The use of this and other pseudoproline dipeptides leads to significant improvements in product yield and purity, streamlining the development pipeline for novel peptide-based drugs.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. innopep.com [innopep.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]

- 10. cpcscientific.com [cpcscientific.com]

- 11. chempep.com [chempep.com]

- 12. merckmillipore.com [merckmillipore.com]